4-(5-Bromo-2-fluorophenyl)morpholine
Overview
Description
“4-(5-Bromo-2-fluorophenyl)morpholine” is a chemical compound used in the synthesis of oxazolidinone antibacterials . It is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11BrFNO . The molecular weight is 260.103 Da . For a more detailed molecular structure analysis, it is recommended to refer to specialized databases or software that can provide 2D or 3D molecular structures .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Antidepressant Activity
Biological Activity
A study on the synthesis, characterization, and biological activity of 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine revealed its remarkable anti-TB activity and superior anti-microbial efficacy. This compound was characterized by NMR, IR, and Mass spectral studies, including single crystal X-ray diffraction. Its significant anti-TB activity, with a MIC of 3.12 μg/ml, and excellent antimicrobial properties make it a noteworthy candidate for further drug development (Mamatha S.V et al., 2019).
Crystal Structure Analysis
Research on the crystal structure of ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates, including a variant with a morpholine ring, elucidates the morphological and structural specifics of such compounds. This study provides essential insights into the geometric configurations that influence the compound's reactivity and potential biological activity, thereby aiding in the design of novel molecules for various scientific applications (ElSayed M Shalaby et al., 2014).
Neurokinin-1 Receptor Antagonism
A compound demonstrating potent orally active antagonism of the human neurokinin-1 (NK-1) receptor, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, showcases the therapeutic potential in treating conditions such as emesis and depression. This illustrates the compound's significance in neuropharmacology research, further emphasizing the critical role of morpholine derivatives in developing new drugs (T. Harrison et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
4-(5-bromo-2-fluorophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIXLFZHUFAJJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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